

# (S)-Hexaconazole: A Technical Guide on its Potential as an Endocrine Disruptor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-Hexaconazole

Cat. No.: B15186635

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Hexaconazole, a broad-spectrum triazole fungicide, is a chiral molecule existing as (R)- and (S)-enantiomers. While its fungicidal activity is well-established, there is growing concern regarding its potential as an endocrine-disrupting chemical (EDC). This technical guide provides an in-depth analysis of the available scientific evidence on the endocrine-disrupting properties of hexaconazole, with a specific focus on the (S)-enantiomer where data is available. The document summarizes key findings from in vitro and in vivo studies, details experimental methodologies, and presents quantitative data in a structured format to facilitate critical evaluation. Evidence points towards hexaconazole's interference with the steroidogenesis pathway, thyroid hormone regulation, and potential interactions with nuclear receptors. However, a significant data gap exists for the enantiomer-specific effects of **(S)-Hexaconazole** in functional in vitro assays, highlighting a critical area for future research.

## Introduction

Hexaconazole is a systemic fungicide belonging to the triazole class of chemicals, widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and cereals.<sup>[1][2]</sup> Its primary mode of action in fungi is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane, by targeting the enzyme lanosterol 14 $\alpha$ -demethylase.<sup>[1][3]</sup> However, the structural similarity of triazole fungicides to the endogenous substrates of cytochrome P450 (CYP) enzymes in vertebrates raises concerns about their potential to

interfere with vital physiological processes, including hormone synthesis and metabolism.<sup>[4]</sup> The U.S. Environmental Protection Agency (EPA) has classified hexaconazole as a Group C-Possible Human Carcinogen.<sup>[5]</sup>

Hexaconazole possesses a chiral center, leading to the existence of two enantiomers: (R)-Hexaconazole and **(S)-Hexaconazole**.<sup>[6]</sup> It is increasingly recognized that enantiomers of chiral pesticides can exhibit different biological activities and toxicities. This guide focuses on the potential of the (S)-enantiomer of hexaconazole to act as an endocrine disruptor, while also presenting data on the racemic mixture where enantiomer-specific information is unavailable.

## Mechanisms of Endocrine Disruption

The endocrine-disrupting potential of hexaconazole appears to be multifaceted, with evidence suggesting interference at various points within the endocrine system. The primary hypothesized mechanisms include:

- Inhibition of Steroidogenesis: Hexaconazole can inhibit key enzymes in the steroid hormone biosynthesis pathway, particularly those belonging to the cytochrome P450 superfamily, such as aromatase (CYP19A1) and 17 $\alpha$ -hydroxylase/17,20-lyase (CYP17A1).<sup>[7][8]</sup>
- Alteration of Nuclear Receptor Function: There is evidence that hexaconazole can act as an antagonist to the androgen receptor (AR), thereby inhibiting the action of male sex hormones.<sup>[9]</sup>
- Disruption of Thyroid Hormone Homeostasis: In vivo studies have demonstrated that hexaconazole can alter the levels of thyroid hormones and affect the expression of genes within the hypothalamic-pituitary-thyroid (HPT) axis.<sup>[10][11]</sup>
- Interaction with Hormone Transport Proteins: Molecular docking studies suggest that hexaconazole can bind to sex hormone-binding globulin (SHBG), potentially affecting the transport and bioavailability of sex hormones.<sup>[12]</sup>

The following diagram illustrates the potential points of interference of hexaconazole in the endocrine system.

[Click to download full resolution via product page](#)

**Figure 1:** Potential Endocrine Disruption Pathways of **(S)-Hexaconazole**.

## In Vitro Evidence

### Inhibition of Steroidogenesis

- Molecular Docking Studies: Computational models have been used to predict the binding affinity of hexaconazole enantiomers to key steroidogenic enzymes. A molecular docking study investigating the interaction of hexaconazole enantiomers with human CYP17A1 and CYP19A1 (aromatase) revealed enantioselective binding.[13] Another study using the racemic mixture provided binding energies for several enzymes in the steroidogenic pathway.[6]

| Enantiomer/Mixture   | Target Enzyme       | Binding Energy (kcal/mol) | Reference            |
|----------------------|---------------------|---------------------------|----------------------|
| (+)-Hexaconazole     | CYP17A1             | -6.30                     | <a href="#">[13]</a> |
| (-)-Hexaconazole     | CYP17A1             | -6.08                     | <a href="#">[13]</a> |
| (+)-Hexaconazole     | CYP19A1 (Aromatase) | -5.81                     | <a href="#">[13]</a> |
| (-)-Hexaconazole     | CYP19A1 (Aromatase) | -5.93                     | <a href="#">[13]</a> |
| Racemic Hexaconazole | CYP19A1 (Aromatase) | -6.15                     | <a href="#">[6]</a>  |

- Aromatase Inhibition Assay: An in vitro study using human placental aromatase determined the inhibitory potential of racemic hexaconazole.[\[2\]](#)

| Compound             | Assay                                | Endpoint | Value | Reference           |
|----------------------|--------------------------------------|----------|-------|---------------------|
| Racemic Hexaconazole | Human Placental Aromatase Inhibition | IC50     | 35 µM | <a href="#">[2]</a> |

## Androgen Receptor Antagonism

- Androgen Receptor Reporter Gene Assay: The anti-androgenic activity of racemic hexaconazole was evaluated using a human T47D-ARE cell line stably transfected with an androgen responsive element and a luciferase reporter gene.[\[9\]](#)

| Compound             | Assay                              | Endpoint                                     | Value   | Reference           |
|----------------------|------------------------------------|----------------------------------------------|---------|---------------------|
| Racemic Hexaconazole | T47D-ARE Luciferase Reporter Assay | IC50 (inhibition of T-induced AR activation) | 42.8 µM | <a href="#">[9]</a> |

## Interaction with Sex Hormone-Binding Globulin (SHBG)

- Molecular Docking Study: The binding potential of racemic hexaconazole to human SHBG was investigated using molecular docking.[12][14]

| Compound             | Target Protein | Binding Energy (kcal/mol) | Reference |
|----------------------|----------------|---------------------------|-----------|
| Racemic Hexaconazole | SHBG           | -7.12                     | [12][14]  |

## In Vivo Evidence: Zebrafish Model

The zebrafish (*Danio rerio*) is a well-established model organism for studying endocrine disruption. A key study exposed zebrafish embryos to racemic hexaconazole from fertilization to 120 hours post-fertilization (hpf) and assessed impacts on the thyroid system.[10][11]

## Effects on Thyroid Hormone Levels

Whole-body concentrations of thyroxine (T4) and triiodothyronine (T3) were measured in zebrafish larvae following exposure to racemic hexaconazole.

| Exposure Concentration (mg/L) | Change in T4 Level (compared to control) | Change in T3 Level (compared to control) | Reference |
|-------------------------------|------------------------------------------|------------------------------------------|-----------|
| 0.625                         | No significant change                    | No significant change                    |           |
| 1.25                          | ↓ 11.8% (p < 0.05)                       | ↑ 30.0% (p < 0.05)                       |           |
| 2.5                           | ↓ 16.2% (p < 0.05)                       | ↑ 35.7% (p < 0.05)                       |           |

## Effects on HPT Axis Gene Expression

The same study analyzed the transcription of several genes involved in the hypothalamic-pituitary-thyroid (HPT) axis in the exposed zebrafish larvae.[10] The table below summarizes the significant fold changes in gene expression.

| Gene   | 0.625 mg/L  | 1.25 mg/L   | 2.5 mg/L    | Reference |
|--------|-------------|-------------|-------------|-----------|
| CRH    | -           | ↑           | ↑           | [10]      |
| TSHβ   | -           | ↑           | ↑           | [10]      |
| NIS    | -           | ↑           | ↑           | [10]      |
| TTR    | -           | ↑           | ↑           | [10]      |
| UGT1ab | -           | ↑           | ↑           | [10]      |
| Dio1   | -           | ↑ 1.8-fold  | ↑ 3.73-fold | [1]       |
| Dio2   | -           | ↑           | ↑           | [10]      |
| TRα    | ↑ 1.64-fold | ↑ 1.96-fold | ↑ 4.73-fold | [10]      |
| TRβ    | -           | ↑ 2.94-fold | ↑ 5.32-fold | [10]      |

Note: "-"

indicates no  
significant  
change reported.

The following diagram illustrates the workflow of the zebrafish embryo toxicity study.



[Click to download full resolution via product page](#)

**Figure 2:** Experimental Workflow for Zebrafish Embryo Exposure to Hexaconazole.

## Experimental Protocols

### Molecular Docking of Hexaconazole with Steroidogenic Enzymes

- Objective: To predict the binding affinity and interaction of hexaconazole enantiomers with key enzymes in the steroidogenesis pathway.
- Software: AutoDock or similar molecular docking software.
- Protocol Outline:
  - Protein Preparation: Obtain the 3D crystal structure of the target enzyme (e.g., CYP19A1, CYP17A1) from the Protein Data Bank (PDB). Prepare the protein by removing water

molecules, adding polar hydrogens, and assigning charges.

- Ligand Preparation: Obtain the 3D structures of (S)- and (R)-Hexaconazole. Optimize the ligand geometry and assign charges.
- Grid Box Definition: Define a grid box encompassing the active site of the enzyme.
- Docking Simulation: Perform the docking simulation using a genetic algorithm or other search algorithm to explore possible binding conformations of the ligand within the enzyme's active site.
- Analysis: Analyze the docking results to identify the lowest binding energy conformations and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the enzyme.



[Click to download full resolution via product page](#)

**Figure 3:** General Workflow for Molecular Docking Studies.

## In Vitro Aromatase Inhibition Assay

- Objective: To quantify the inhibitory effect of a test chemical on the activity of aromatase.
- System: Human placental microsomes or recombinant human CYP19A1.
- Protocol Outline:
  - Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, a NADPH-generating system, and the aromatase enzyme source.
  - Incubation: Add the test chemical (e.g., **(S)-Hexaconazole**) at various concentrations and a tritiated substrate (e.g.,  $[1\beta\text{-}^3\text{H}]\text{-androstenedione}$ ) to the reaction mixture. Incubate at  $37^\circ\text{C}$ .
  - Reaction Termination: Stop the reaction by adding a solvent (e.g., chloroform).
  - Measurement: The aromatase activity is determined by measuring the amount of  $^3\text{H}_2\text{O}$  released into the aqueous phase, which is proportional to the amount of estrogen formed. This is typically done using liquid scintillation counting.
  - Data Analysis: Calculate the percent inhibition at each concentration of the test chemical and determine the IC<sub>50</sub> value (the concentration that causes 50% inhibition of enzyme activity).

## Zebrafish Embryo Thyroid Disruption Assay

- Objective: To assess the effects of a test chemical on thyroid hormone levels and gene expression in zebrafish larvae.
- Organism: Zebrafish (*Danio rerio*) embryos.
- Protocol Outline:
  - Exposure: Expose newly fertilized zebrafish embryos to a range of concentrations of the test chemical (and a solvent control) in multi-well plates.

- Incubation: Maintain the embryos under controlled conditions (temperature, light/dark cycle) for a specified period (e.g., 120 hpf).
- Sample Collection: At the end of the exposure period, pool a number of larvae from each treatment group for hormone analysis and another set for gene expression analysis.
- Hormone Extraction and Measurement: Homogenize the pooled larvae and extract the thyroid hormones. Measure the concentrations of T3 and T4 using methods like ELISA or LC-MS/MS.
- RNA Extraction and qPCR: Extract total RNA from the pooled larvae. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the expression levels of target genes in the HPT axis (e.g., *tshβ*, *dio1*, *dio2*, *trα*, *trβ*) relative to a reference gene.
- Data Analysis: Analyze the hormone level data and gene expression data for statistically significant differences between the treatment groups and the control group.

## Discussion and Future Directions

The available evidence strongly suggests that racemic hexaconazole has the potential to disrupt the endocrine system, particularly by interfering with thyroid hormone homeostasis and acting as an androgen receptor antagonist. The *in vivo* study in zebrafish provides compelling evidence of thyroid disruption at environmentally relevant concentrations. Furthermore, molecular docking studies indicate that both enantiomers of hexaconazole can interact with key enzymes in the steroidogenesis pathway, with some degree of enantioselectivity in their binding affinities.

However, a significant knowledge gap remains regarding the specific endocrine-disrupting potential of **(S)-Hexaconazole** in functional *in vitro* systems. The lack of IC<sub>50</sub> or EC<sub>50</sub> values for the (S)-enantiomer in assays for steroidogenesis, and androgen and estrogen receptor activity, makes it difficult to fully assess its risk compared to the (R)-enantiomer and the racemic mixture.

Future research should prioritize the following:

- Enantiomer-specific *in vitro* assays: Conduct H295R steroidogenesis assays, androgen and estrogen receptor binding and transactivation assays using purified (S)- and (R)-

Hexaconazole to determine their specific potencies.

- In vivo studies with individual enantiomers: Perform in vivo studies, such as the zebrafish embryo assay, using the individual enantiomers to understand their differential effects on endocrine endpoints.
- Metabolism studies: Investigate the metabolism of hexaconazole enantiomers to determine if their metabolites also possess endocrine-disrupting activity.

## Conclusion

This technical guide consolidates the current scientific understanding of **(S)-Hexaconazole's** potential as an endocrine disruptor. While data on the racemic mixture indicate a clear potential for endocrine disruption, particularly of the thyroid system, the specific contribution of the (S)-enantiomer remains largely uncharacterized through functional assays. The provided data and experimental outlines should serve as a valuable resource for researchers and professionals in the fields of toxicology, drug development, and regulatory science to guide further investigation into the enantioselective endocrine-disrupting effects of hexaconazole and to inform risk assessment strategies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Stereoselective Toxicokinetic and Distribution Study on the Hexaconazole Enantiomers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of Estrogen Biosynthesis by Azole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limitations of the mcf-7 cell proliferation assay for detecting xenobiotic oestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hexaconazole exposure ravages biosynthesis pathway of steroid hormones: revealed by molecular dynamics and interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Conazole fungicides inhibit Leydig cell testosterone secretion and androgen receptor activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thyroid endocrine disruption in zebrafish larvae following exposure to hexaconazole and tebuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potency of Hexaconazole to Disrupt Endocrine Function with Sex Hormone-Binding Globulin [mdpi.com]
- 12. Enantioselective toxicity effect and mechanism of hexaconazole enantiomers to human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potency of Hexaconazole to Disrupt Endocrine Function with Sex Hormone-Binding Globulin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(S)-Hexaconazole: A Technical Guide on its Potential as an Endocrine Disruptor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15186635#s-hexaconazole-potential-as-an-endocrine-disruptor>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)